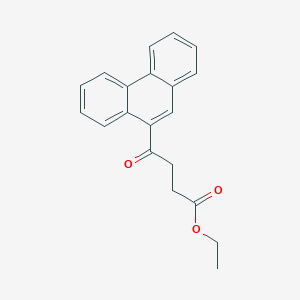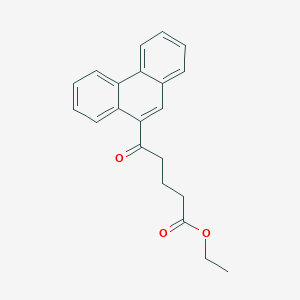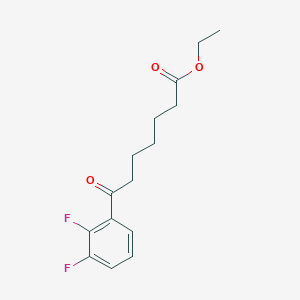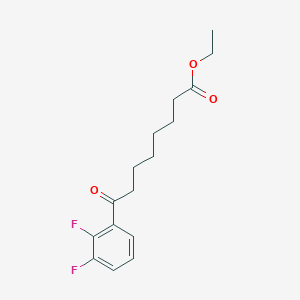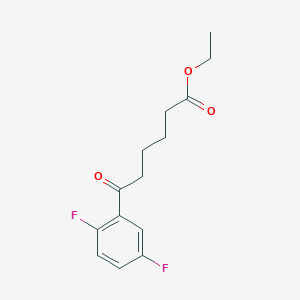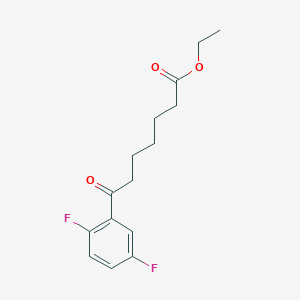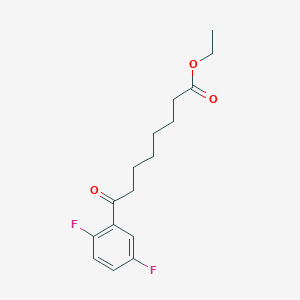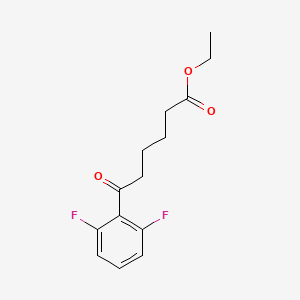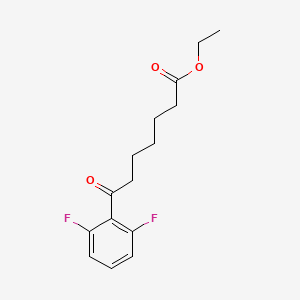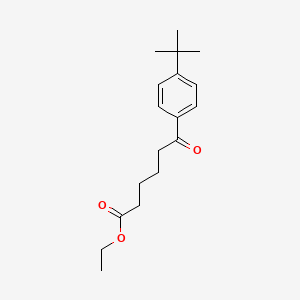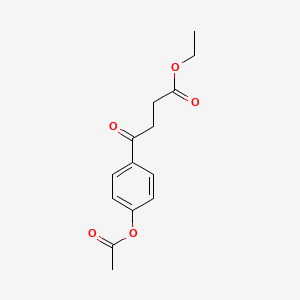
Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate
説明
Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate is a chemical compound. It is related to 4-(4-Acetoxyphenyl)-2-butanone, which is available for research and industrial needs .
Synthesis Analysis
The synthesis of related compounds has been described in patents. For instance, 4-acetoxystyrene can be prepared from a 1-(4-acetoxyphenyl)ethyl carboxylate in the presence of an acidic catalyst and a polymerization inhibitor . Another process involves the acetylation of phenol to 4-hydroxyacetophenone, esterification to 4-acetoxyacetophenone, hydrogenation to 1-(4-acetoxyphenyl)ethanol, and dehydration to 4-acetoxystyrene .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed. For example, the crystal structure of 4-(4-Acetoxy-phenyl)-3-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester was determined using spectroscopic analysis and X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . The reaction mechanism includes the formation of ethyl 2-benzoylmethylene-3-cyano-4-oxo-4-hydrazinobutanoate from cyanoacetohydrazide .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, Ethyl 4-acetoxybenzoate has a density of 1.1±0.1 g/cm3, a boiling point of 302.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .科学的研究の応用
Biosynthesis in Wine Production
Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate plays a role in the biosynthesis of certain compounds found in sherry wines. When added to sherry under the growth of S. fermentati, it yields various compounds including gamma-butyrolactone and 4-hydroxy-5-ketohexanoic acid gamma-lactone, confirming pathways proposed for their formation (Fagan, Kepner, & Webb, 1981).
Asymmetric Synthesis
The compound is used in the asymmetric synthesis of optically active esters, like ethyl 4-phenyl-4-hydroxybutyrate. Candida magnoliae and Saccharomyces cerevisiae have been used for the enantioselective reduction of ethyl 4-phenyl-4-oxobutyrate, providing routes to optically active γ-hydroxyl acid esters, important pharmaceutical intermediates (Xia, Chen, Jun-rui, & Xu, 2013).
Pharmaceutical Synthesis
This compound is also integral in the synthesis of various pharmaceutical agents. For instance, it's used in the synthesis of novel 6-benzyluracil analogues of thymine derivatives with significant anti-HIV-1 activity (Danel et al., 1996).
Hydrogenation Studies
This compound undergoes hydrogenation processes, yielding ethyl 4-R-2-hydroxy-4-oxobutyrates, important in chemical synthesis processes. The yield and conditions of these reactions have been studied extensively (Slavinska et al., 2006).
Enantioselective Preparation in Bioreduction
The compound's role in bioreduction processes is notable, especially in producing ethyl (S)-4-chloro-3-hydroxybutyrate with baker's yeast, emphasizing the importance of maintaining reaction yield and product optical purity (Chen et al., 2002).
Intermediates in Synthesis of Biologically Active Compounds
It is also used in the preparation of various biologically active compounds, like ethyl (R)-3-hydroxy-4-chlorobutyrate, a key intermediate in the synthesis of γ-amino-β-hydroxy amino acids (Song et al., 1997).
Safety and Hazards
将来の方向性
Future research could focus on the synthesis and characterization of Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate and its derivatives, as well as their potential applications in various fields. The development of more efficient synthesis methods and the study of the compound’s biological activity could also be areas of interest .
作用機序
Target of Action
Similar compounds have been shown to interact with various cellular targets, such as atf4 and nf-kb proteins . These proteins play crucial roles in cellular processes like inflammation and stress response .
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties . They achieve this by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in stimulated human microglia cells .
Result of Action
Similar compounds have been shown to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
生化学分析
Biochemical Properties
Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as nitric oxide synthase and reactive oxygen species-producing enzymes . These interactions can lead to the modulation of oxidative stress responses in cells, thereby impacting cellular health and function.
Cellular Effects
This compound exerts notable effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been found to enhance mitochondrial bioenergetics and stress response under ischemic-like conditions . Additionally, it can inhibit apoptosis by regulating the expression of apoptosis-related genes and proteins, thereby promoting cell survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of nitric oxide synthase, thereby reducing the production of nitric oxide and mitigating oxidative stress . Additionally, it can modulate the expression of genes involved in the mitochondrial apoptosis pathway, contributing to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained neuroprotective effects, including the maintenance of mitochondrial homeostasis and inhibition of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing mitochondrial bioenergetics and reducing oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in cellular metabolism and increased oxidative damage . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and mitochondrial function . For example, it has been shown to modulate the activity of enzymes involved in the production and detoxification of reactive oxygen species, thereby impacting cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes and accumulate in specific cellular compartments, such as mitochondria . The interaction with transporters and binding proteins can influence its localization and accumulation, thereby affecting its overall activity and function within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound is primarily localized in the mitochondria, where it exerts its neuroprotective effects by modulating mitochondrial bioenergetics and inhibiting apoptosis . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its subcellular distribution and activity .
特性
IUPAC Name |
ethyl 4-(4-acetyloxyphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-3-18-14(17)9-8-13(16)11-4-6-12(7-5-11)19-10(2)15/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUQSYUCBAATBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645837 | |
| Record name | Ethyl 4-[4-(acetyloxy)phenyl]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898758-83-3 | |
| Record name | Ethyl 4-[4-(acetyloxy)phenyl]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



